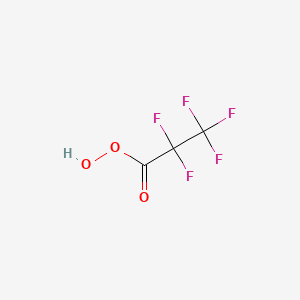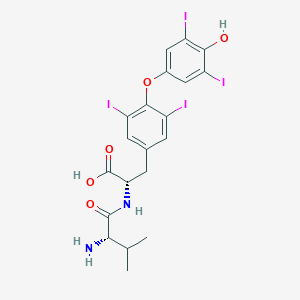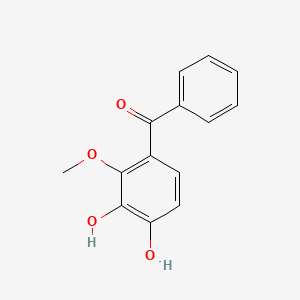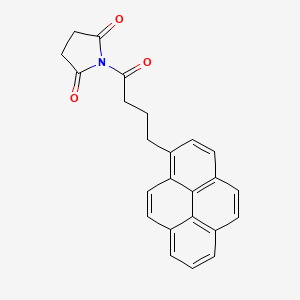![molecular formula C8H6N2S3 B12565012 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole CAS No. 192571-97-4](/img/structure/B12565012.png)
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is a heterocyclic compound that features a unique structure combining a dithiolylidene group with a cyclopenta-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole typically involves the reaction of 1,3-dithiol-2-thione with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or dithiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dithiolylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Scientific Research Applications
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole exerts its effects involves interactions with various molecular targets. The dithiolylidene group can participate in redox reactions, influencing electron transfer processes. The thiadiazole ring can interact with metal ions, potentially affecting enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 4,7-Bis(1,3-dithiol-2-ylidene)-4,7-dihydro-2,1,3-benzothiadiazole
- 5,10-Diborylated naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole
Uniqueness
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is unique due to its combination of a dithiolylidene group with a cyclopenta-thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications .
Properties
CAS No. |
192571-97-4 |
|---|---|
Molecular Formula |
C8H6N2S3 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
5-(1,3-dithiol-2-ylidene)-4,6-dihydrocyclopenta[c][1,2,5]thiadiazole |
InChI |
InChI=1S/C8H6N2S3/c1-2-12-8(11-1)5-3-6-7(4-5)10-13-9-6/h1-2H,3-4H2 |
InChI Key |
HKQWTISUCVYSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2SC=CS2)CC3=NSN=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)


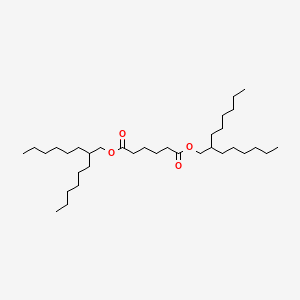
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
